In Vitro Glucokinase Activation Potency: YH-GKA vs. Advanced GKA Candidates (AM-2394, MK-0941)
YH-GKA demonstrates an EC50 of 70 nM for human glucokinase activation at 5.0 mM glucose [1]. This value is within the same order of magnitude as advanced GKA candidates AM-2394 (EC50 = 60 nM at 5 mM glucose) [2] and MK-0941 (EC50 = 65 nM at 10 mM glucose) [3], confirming potent, sub-micromolar activity. This places YH-GKA among the more potent GKAs identified, offering a viable alternative to these well-characterized molecules for in vitro studies.
| Evidence Dimension | Glucokinase activation potency (EC50) |
|---|---|
| Target Compound Data | 70 nM (5.0 mM glucose) |
| Comparator Or Baseline | AM-2394: 60 nM (5.0 mM glucose); MK-0941: 65 nM (10 mM glucose) |
| Quantified Difference | YH-GKA EC50 is within 1.2-fold of AM-2394 and 1.1-fold of MK-0941 |
| Conditions | In vitro enzymatic assay measuring fold increase of glucokinase activity at specified glucose concentrations. |
Why This Matters
This potency benchmark allows researchers to select a compound with a known, published EC50 value that is directly comparable to other front-line GKA tools, ensuring consistent experimental activation.
- [1] Park K, et al. Discovery of a novel phenylethyl benzamide glucokinase activator for the treatment of type 2 diabetes mellitus. Bioorg Med Chem Lett. 2013 Jan 15;23(2):537-42. View Source
- [2] Fyfe MC, et al. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394. ACS Med Chem Lett. 2016 May 23;7(7):714–718. View Source
- [3] Eiki J, et al. Pharmacokinetic and Pharmacodynamic Properties of the Glucokinase Activator MK-0941 in Rodent Models of Type 2 Diabetes and Healthy Dogs. Mol Pharmacol. 2011 Dec;80(6):1156-65. View Source
